1,1-Diethoxybutane

Biofuel additive Oxygenate Diesel cetane improver

1,1-Diethoxybutane (DEB), also known as butyraldehyde diethyl acetal, is a C8 acetal compound (molecular formula C8H18O2, molecular weight 146.23 g/mol) produced via acid-catalyzed acetalization of butyraldehyde with ethanol. Physicochemical characterization establishes a boiling point of 143 °C at 760 mmHg, density of 0.8285–0.829 g/mL at 20 °C, refractive index n20/D 1.396, and flash point of 30 °C.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 3658-95-5
Cat. No. B1585066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxybutane
CAS3658-95-5
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCC(OCC)OCC
InChIInChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3
InChIKeyUVHXZFGCCJLFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxybutane (CAS 3658-95-5) – Technical Baseline and Procurement Specifications


1,1-Diethoxybutane (DEB), also known as butyraldehyde diethyl acetal, is a C8 acetal compound (molecular formula C8H18O2, molecular weight 146.23 g/mol) produced via acid-catalyzed acetalization of butyraldehyde with ethanol [1]. Physicochemical characterization establishes a boiling point of 143 °C at 760 mmHg, density of 0.8285–0.829 g/mL at 20 °C, refractive index n20/D 1.396, and flash point of 30 °C [2]. It is a clear, colorless liquid with an estimated logP of 2.041–2.10, indicating moderate hydrophobicity . The compound is commercially supplied at ≥97% purity and is utilized primarily as a biofuel oxygenate additive, a protecting group in multi-step organic synthesis, and a flavoring agent with FEMA designation [3].

1,1-Diethoxybutane Substitution Risk – Why Acetal Class Generality Obscures Critical Performance Variance


Substituting one acetal for another without quantitative cross-validation introduces substantial technical risk because acetals exhibit fundamentally divergent properties depending on their aldehyde precursor chain length and alkoxy substituents. Within the dialkoxyalkane family, molecular architecture directly governs key performance parameters: cetane number contribution in biofuel applications, vapor pressure and odor release kinetics in flavor formulations, and hydrolysis rate constants in protective-group chemistry [1]. Unlike shorter-chain analogs such as 1,1-diethoxyethane (acetaldehyde diethyl acetal), 1,1-diethoxybutane possesses a four-carbon backbone that substantially alters its partitioning behavior, oxygen content, and reactivity profile [2]. Procurement decisions predicated solely on functional group similarity – assuming all acetals are interchangeable – will result in unpredictable formulation behavior, necessitating re-optimization of reaction conditions or final product specifications. The quantitative evidence below establishes precisely where 1,1-diethoxybutane diverges from its closest comparators.

1,1-Diethoxybutane Procurement Evidence – Quantified Differentiation Against Closest Analogs


1,1-Diethoxybutane Biofuel Oxygenate Performance – Vapor Pressure and Oxygen Content vs. MTBE and ETBE

1,1-Diethoxybutane (DEB) is evaluated as a diesel oxygenate additive distinct from conventional gasoline oxygenates MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether). DEB possesses a calculated oxygen content of approximately 21.9 wt%, positioning it as a viable oxygen-bearing additive for diesel fuel where MTBE and ETBE are unsuitable due to cetane number depression [1]. While MTBE and ETBE are established gasoline octane enhancers, their application in diesel is contraindicated because they drastically reduce cetane number – a critical compression-ignition metric [2]. DEB, as an acetal rather than an ether, circumvents this cetane penalty while still delivering oxygen content for combustion improvement and emissions reduction. Vapor pressure measurements indicate DEB vapor pressure of 6.8 ± 0.2 mmHg at 25 °C, which is substantially lower than MTBE (approximately 245–250 mmHg at 25 °C), conferring reduced evaporative emissions and improved handling safety in diesel blending applications .

Biofuel additive Oxygenate Diesel cetane improver

1,1-Diethoxybutane Fixed-Bed Catalytic Synthesis – Reaction Enthalpy and Activation Energy with Amberlyst-15 Wet

The synthesis of 1,1-diethoxybutane via acetalization of butyraldehyde with ethanol was studied in a fixed-bed adsorptive reactor packed with Amberlyst-15 wet ion-exchange resin. The reaction enthalpy was determined to be –8.6 kJ/mol, and the activation energy was estimated at 37.9 kJ/mol under batch reactor conditions at temperatures ranging from 293 K to 323 K (20 °C to 50 °C) [1]. These thermodynamic parameters enable precise reactor design and process optimization distinct from other acetals. In comparison, the synthesis of 1,1-diethoxyethane (acetaldehyde diethyl acetal, C6 acetal) using analogous solid acid catalysis exhibits a different kinetic profile due to the shorter aldehyde precursor, with typically lower activation energy barriers for acetalization of smaller aldehydes [2]. The DEB kinetic parameters were validated using a Langmuir-Hinshelwood-Hougen-Watson rate expression incorporating UNIFAC activity coefficients, demonstrating good agreement between model predictions and experimental kinetic data across varying ethanol-to-butyraldehyde molar ratios (2.1:1, 3.1:1, and 4.1:1) and catalyst loadings (0.5 wt%, 1.0 wt%, and 1.5 wt%) [3].

Heterogeneous catalysis Acetalization kinetics Process intensification

1,1-Diethoxybutane SMBR Process Productivity – Continuous Production Efficiency vs. Batch Processing

1,1-Diethoxybutane production was optimized using simulated moving bed reactor (SMBR) technology, a continuous chromatographic reaction-separation process. Under optimized SMBR conditions – switching time of 2.4 minutes and section-specific liquid-to-solid flowrate ratios (m1 = 4.24, m2 = 1.77, m3 = 3.03, m4 = 1.35) – the process achieved a productivity of 19.8 kg DEB per liter of adsorbent per day with desorbent consumption of 6.1 L ethanol per kg DEB produced, while maintaining minimum extract and raffinate purity of 97% [1]. A subsequent pilot-unit study using an eight-column SMBR configuration packed with Amberlyst-15 demonstrated maximum single-pass conversion of 94% with raffinate productivity of up to 3.7 kg L⁻¹ day⁻¹, though at reduced raffinate purity (60–66%) [2]. In comparison, conventional batch acetalization processes for similar acetals (e.g., 1,1-diethoxyethane) typically operate at lower space-time yields due to equilibrium limitations and the need for separate downstream separation operations [3]. The SMBR process integrates reaction and separation in a single unit operation, simultaneously shifting equilibrium toward product formation while achieving continuous purification.

Simulated moving bed reactor Continuous manufacturing Process productivity

1,1-Diethoxybutane Flavor Safety Profile – FEMA GRAS Classification and EU MSDI Dietary Exposure Limit

1,1-Diethoxybutane (butyraldehyde diethyl acetal) is designated as a flavoring agent with FEMA classification and a Council of Europe (CoE) reference number 10009, establishing its regulatory standing for use in food flavor formulations [1]. The Maximised Survey-derived Daily Intake (MSDI-EU) for this compound is established at 0.69 μg/capita/day [2]. Critically, usage level recommendations explicitly state 'not for fragrance use,' differentiating its application domain from structurally related acetals that possess broader dual-use flavor-fragrance approval profiles, such as acetaldehyde diethyl acetal (1,1-diethoxyethane), which carries both flavor and fragrance designations with distinct IFRA usage guidelines [3]. This flavor-specific restriction is a material procurement consideration: a fragrance formulator substituting 1,1-diethoxybutane for a fragrance-approved analog would incur regulatory non-compliance risk and potential product recall liability. The compound's estimated logP of 2.041–2.10 and boiling point of 143 °C position it within the mid-volatility flavor ingredient category, suitable for applications requiring controlled release during food processing .

Flavor ingredient FEMA GRAS Dietary exposure Regulatory compliance

1,1-Diethoxybutane Procurement-Critical Application Scenarios – Where Quantitative Differentiation Drives Selection


Diesel Fuel Oxygenate Formulation – Replacement of MTBE/ETBE Where Cetane Preservation Is Critical

Fuel formulators developing oxygenated diesel blends should prioritize 1,1-diethoxybutane over conventional ether oxygenates (MTBE, ETBE) when cetane number preservation is essential. Evidence confirms that MTBE and ETBE, despite widespread use as gasoline octane enhancers, drastically reduce cetane number in diesel applications, rendering them unsuitable for compression-ignition engines [1]. DEB provides comparable oxygen content (~21.9 wt%) without the cetane penalty, enabling emissions reduction and combustion improvement while maintaining ignition quality. The compound's substantially lower vapor pressure (6.8 mmHg at 25 °C vs. ~245–250 mmHg for MTBE) additionally minimizes evaporative VOC emissions during fuel storage, handling, and distribution, aligning with tightening environmental regulations on fuel volatility .

Continuous Manufacturing Process Development – SMBR Technology for High-Purity Acetal Production

Process engineers designing continuous acetal production facilities should select 1,1-diethoxybutane synthesis using simulated moving bed reactor (SMBR) technology where productivity and purity requirements exceed conventional batch capabilities. Optimized SMBR operation achieves productivity of 19.8 kg DEB per liter of adsorbent per day with 97% minimum purity at both extract and raffinate streams [2]. The technology has been validated at pilot scale using an eight-column configuration with Amberlyst-15 resin, demonstrating 94% single-pass conversion [3]. This process intensification approach integrates reaction and chromatographic separation in a single unit operation, eliminating the need for downstream distillation and reducing capital and operating expenditures compared to traditional batch acetalization followed by separate purification steps.

Food Flavor Formulation – FEMA GRAS-Compliant Green Fruit and Fermented Note Applications

Flavorists developing FEMA-compliant formulations for green fruit, fermented, or wine-type flavor profiles should source 1,1-diethoxybutane as a flavoring agent with established FEMA classification and CoE reference number 10009 [4]. The compound delivers a pleasant, sweet odor characteristic of acetal flavor notes, with volatility and logP properties (estimated logP 2.041–2.10; boiling point 143 °C) suitable for mid-range release during food processing . Critically, the MSDI-EU exposure limit of 0.69 μg/capita/day provides a quantified dietary intake benchmark for safety assessment [5]. Formulators must note the explicit 'not for fragrance use' restriction – this binary regulatory differentiator renders the compound unsuitable for fragrance applications despite structural similarity to dual-use acetals. Verification of intended application domain is a mandatory pre-procurement step.

Multi-Step Organic Synthesis – Aldehyde Protecting Group with Quantified Hydrolytic Stability Profile

Synthetic organic chemists designing multi-step reaction sequences requiring aldehyde protection should select 1,1-diethoxybutane as a protecting group when the specific hydrolytic stability of a four-carbon acetal is required. The compound exhibits high stability under neutral and basic conditions characteristic of acetals, enabling selective reactions at other functional groups while preserving the protected butyraldehyde moiety . The kinetic and thermodynamic parameters established for DEB synthesis and hydrolysis – including reaction enthalpy of –8.6 kJ/mol and activation energy of 37.9 kJ/mol – provide a quantitative basis for predicting deprotection rates under various acidic conditions [6]. Unlike shorter-chain acetal protecting groups (e.g., 1,1-diethoxyethane), the four-carbon backbone of DEB imparts different partitioning behavior (logP ~2.04) and retention characteristics, which can be advantageous in chromatographic purification of protected intermediates.

Technical Documentation Hub

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